![molecular formula C14H17N3O2 B2903612 5-Amino-1-(4-tert-butylphenyl)pyrazole-4-carboxylic acid CAS No. 1019011-19-8](/img/structure/B2903612.png)
5-Amino-1-(4-tert-butylphenyl)pyrazole-4-carboxylic acid
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Overview
Description
5-Amino-1-(4-tert-butylphenyl)pyrazole-4-carboxylic acid is a chemical compound with the molecular weight of 183.21 . It is an organic compound that contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms .
Molecular Structure Analysis
The IUPAC name for this compound is 5-amino-1-(tert-butyl)-1H-pyrazole-4-carboxylic acid . The InChI code is 1S/C8H13N3O2/c1-8(2,3)11-6(9)5(4-10-11)7(12)13/h4H,9H2,1-3H3,(H,12,13) .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, 5-amino-pyrazoles in general are known to be potent reagents in organic and medicinal synthesis . They are used as versatile synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds .Physical And Chemical Properties Analysis
This compound is an oil at room temperature . The storage temperature is 4 degrees Celsius .Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions on what to do in case of exposure .
Future Directions
5-Amino-pyrazoles, including 5-Amino-1-(4-tert-butylphenyl)pyrazole-4-carboxylic acid, have shown great potential in the field of medicinal chemistry . They are being studied for their use in the synthesis of diverse heterocyclic compounds, which are important in the development of new drugs . The future research directions will likely continue to explore the diverse applications of 5-amino-pyrazoles in drug discovery and development .
Mechanism of Action
Target of Action
It’s known that 5-amino-pyrazoles are versatile synthetic building blocks in the synthesis of remarkable organic molecules . They are often used in the construction of diverse heterocyclic or fused heterocyclic scaffolds , which are common motifs in a wide range of synthesized drugs .
Mode of Action
5-amino-pyrazoles have been employed for two-component reactions with various reagents such as activated carbonyl groups, arylidenepyruvic acids, chromenes, α,β-unsaturated compounds, aromatic and heterocyclic aldehydes, α-bromoacetophenone, β-diketones, β-ketoesters, and ch-acid compounds .
Biochemical Pathways
It’s known that nitrogen-containing aromatic heterocycles, which this compound can help synthesize, are common motifs in a wide range of synthesized drugs . These drugs can affect a variety of biochemical pathways depending on their specific structures and targets.
Result of Action
The compounds synthesized using 5-amino-pyrazoles as building blocks have diverse applications, especially in the field of pharmaceutics and medicinal chemistry .
properties
IUPAC Name |
5-amino-1-(4-tert-butylphenyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-14(2,3)9-4-6-10(7-5-9)17-12(15)11(8-16-17)13(18)19/h4-8H,15H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYJKBODSPUSGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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